7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid
Descripción
This compound features a fused bicyclic imidazo[1,2-a]pyrazine core, substituted at position 7 with a fluorenylmethoxycarbonyl (Fmoc) protecting group and at position 3 with a carboxylic acid moiety. The Fmoc group is widely used in peptide synthesis due to its base-labile nature, enabling selective deprotection under mild conditions (e.g., piperidine). The carboxylic acid group enhances polarity, facilitating hydrogen bonding and improving aqueous solubility compared to non-polar analogs .
Propiedades
IUPAC Name |
7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c26-21(27)19-11-23-20-12-24(9-10-25(19)20)22(28)29-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,11,18H,9-10,12-13H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDBRZJHKKILOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2C(=O)O)CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyrazine core This can be achieved through a cyclization reaction involving appropriate precursors
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further utilized in subsequent chemical processes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be employed as a probe or inhibitor in studies involving enzyme activity and protein interactions. Its ability to interact with specific biological targets makes it a useful tool in biochemical assays.
Medicine
In the medical field, this compound may have potential as a therapeutic agent or a precursor to drug development. Its interactions with biological systems can be explored for the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its properties can be harnessed for applications in material science and manufacturing processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. It may bind to enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
tert-Butyl 7-(tert-Butoxycarbonyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2-carboxylate
- Structural Differences : Replaces the Fmoc group with a tert-butoxycarbonyl (Boc) group and positions the carboxylic acid at C2 instead of C3.
- Physicochemical Properties :
- Applications : Boc is acid-labile, making it suitable for orthogonal protection strategies in solid-phase synthesis, whereas Fmoc is preferred for base-driven deprotection .
3-Bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic Acid
- Structural Differences : Halogen substituents (Br, Cl) at C3 and C8 replace the carboxylic acid and Fmoc group.
- Reactivity : Halogens enable cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), offering routes to diversify the core structure. The carboxylic acid in the target compound allows conjugation with amines or alcohols .
7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic Acid
Levofloxacin Piperazine Impurity (S)-9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid
- Structural Differences: A quinolone core with a piperazine moiety vs. the imidazo[1,2-a]pyrazine system.
- Functional Comparison: Both contain carboxylic acids, but the piperazine in levofloxacin improves water solubility and bioavailability.
Data Table: Key Properties of Target Compound and Analogs
Research Findings and Implications
Actividad Biológica
7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Molecular Structure and Formula:
- IUPAC Name: 7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid
- Molecular Formula: C₁₈H₁₈N₂O₃
- Molar Mass: 306.35 g/mol
Anticancer Properties
Recent studies have demonstrated that imidazo[1,2-a]pyrazine derivatives exhibit promising anticancer activities. For instance, a derivative closely related to 7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid has shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF7 (Breast Cancer) | 6.66 |
| HCT116 (Colorectal Cancer) | 17.66 |
| K562 (Chronic Myelogenous Leukemia) | 18.24 |
These results suggest that the compound may inhibit critical cellular pathways involved in cancer proliferation, particularly through the inhibition of cyclin-dependent kinase 9 (CDK9), which is crucial for transcriptional regulation in cancer cells .
The mechanism underlying the anticancer activity of this compound appears to be linked to its ability to inhibit CDK9. Inhibitors of CDK9 have been shown to induce apoptosis in cancer cells by disrupting the transcription of anti-apoptotic factors .
Moreover, another study highlighted that related imidazo[1,2-a]pyrazine derivatives act as ENPP1 inhibitors, enhancing immune responses against tumors. This mechanism involves the modulation of the cGAS-STING pathway, which is pivotal for immune activation in cancer therapy .
Case Studies
-
Study on CDK9 Inhibition:
- A series of imidazo[1,2-a]pyrazine derivatives were evaluated for their CDK9 inhibitory activity. The most potent compound exhibited an IC₅₀ value of 0.16 µM. This study suggests that modifications to the imidazo[1,2-a]pyrazine scaffold can significantly enhance its biological efficacy against cancer .
- ENPP1 Inhibition and Immune Modulation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
